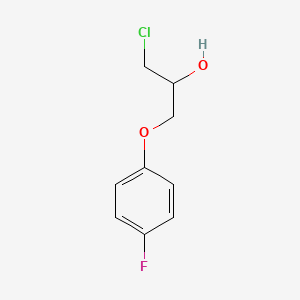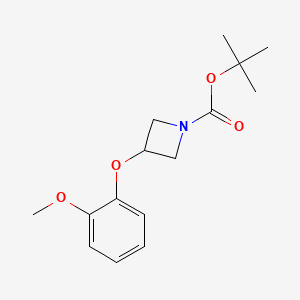
4-Methylfuran-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylfuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a methyl group at the fourth position and an aldehyde group at the third position. It is used in various chemical syntheses and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylfuran-3-carbaldehyde typically involves the use of substituted furans. One common method is the Paal–Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another method includes the use of acetylene derivatives and the Feist–Benary synthesis, which involves the annulation of β-dicarbonyl compounds and α-haloketones .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. These methods are designed to be efficient and scalable for large-scale production .
化学反応の分析
Types of Reactions: 4-Methylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 4-Methylfuran-3-carboxylic acid.
Reduction: 4-Methylfuran-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
科学的研究の応用
4-Methylfuran-3-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Methylfuran-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to its observed antibacterial and antifungal effects . The compound’s reactivity is largely due to the presence of the aldehyde group, which is highly reactive towards nucleophiles .
類似化合物との比較
Furfural: Another furan derivative with an aldehyde group, but without the methyl substitution.
2-Methylfuran: Similar structure but lacks the aldehyde group.
5-Methylfurfural: Similar structure with the aldehyde group at a different position.
Uniqueness: 4-Methylfuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and an aldehyde group on the furan ring allows for a diverse range of chemical transformations and applications .
特性
CAS番号 |
107658-19-5 |
|---|---|
分子式 |
C6H6O2 |
分子量 |
110.11 g/mol |
IUPAC名 |
4-methylfuran-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 |
InChIキー |
XVLTWSMCDADDAL-UHFFFAOYSA-N |
正規SMILES |
CC1=COC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
![(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13901509.png)

![2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)









